(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol
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Overview
Description
{8,8-difluoro-2-oxaspiro[45]decan-3-yl}methanol is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol typically involves a multi-step process. One common method is the Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a cascade of Prins and pinacol rearrangements to yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of {8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
{8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
{8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid: A related compound with a carboxylic acid functional group.
Uniqueness
{8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol is unique due to its specific combination of fluorine atoms and spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H16F2O2 |
---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
(8,8-difluoro-2-oxaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C10H16F2O2/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9/h8,13H,1-7H2 |
InChI Key |
ZRRXZKZFVIRQME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(OC2)CO)(F)F |
Origin of Product |
United States |
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